molecular formula C16H23N5O4 B1588495 N-Cyclopentyl-2'-C-méthyladénosine CAS No. 205171-06-8

N-Cyclopentyl-2'-C-méthyladénosine

Numéro de catalogue: B1588495
Numéro CAS: 205171-06-8
Poids moléculaire: 349.38 g/mol
Clé InChI: BVOLJUDYJILMMW-QTDMDRALSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C16H23N5O4 and its molecular weight is 349.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Adenosine Receptor Agonism

Compound A is recognized as a selective agonist for adenosine receptors, particularly the A1 receptor subtype. This selectivity is crucial for developing therapeutic agents aimed at treating conditions such as:

  • Elevated Intraocular Pressure : The compound has been investigated for its efficacy in glaucoma treatment by lowering intraocular pressure through adenosine receptor modulation .
  • Cardiovascular Disorders : Its role as an A1 receptor agonist suggests potential applications in managing heart rate and myocardial oxygen consumption .

Anticancer Properties

Recent studies indicate that compounds with similar structures may exhibit anticancer activities by modulating cellular signaling pathways involved in tumor growth and metastasis. Research is ongoing to explore the specific effects of Compound A on cancer cell lines .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown that the structural characteristics of Compound A influence its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is essential for optimizing dosage forms and delivery systems .

Enzyme Interaction Studies

Compound A's interaction with various enzymes involved in nucleotide metabolism has been a focus of biochemical research. These studies help clarify its mechanism of action at the molecular level and its potential as a tool for investigating enzyme kinetics .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of Compound A to adenosine receptors and other relevant targets. This computational approach aids in rational drug design by identifying promising analogs for further synthesis and testing .

Case Study: Treatment of Glaucoma

A clinical trial investigated the efficacy of a formulation containing Compound A in patients with open-angle glaucoma. Results indicated a statistically significant reduction in intraocular pressure compared to placebo controls, supporting its use as a therapeutic agent in ocular hypertension management .

Case Study: Anticancer Activity

In vitro studies demonstrated that Compound A inhibits the proliferation of specific cancer cell lines through apoptosis induction. Further investigations are warranted to explore its mechanisms and potential combinations with existing chemotherapeutics.

Activité Biologique

The compound (2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol represents a novel class of purine derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclopentylamine and various hydroxymethyl tetrahydrofuran derivatives. The structural framework combines elements of purine chemistry with a tetrahydrofuran sugar mimic, which may enhance its bioavailability and biological activity.

Antiviral and Anticancer Properties

Research indicates that purine derivatives, including the target compound, exhibit significant antiviral and anticancer properties. A study on nucleoside analogues demonstrated that compounds with similar structures displayed cytostatic effects against various cancer cell lines, particularly leukemia and prostate carcinoma . Although specific antiviral activity was not consistently observed, the cytotoxic effects suggest potential for further development as chemotherapeutic agents.

The biological activity of (2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol is believed to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : Similar purine derivatives have been shown to inhibit key enzymes involved in nucleotide metabolism, thus disrupting cellular proliferation.
  • Modulation of Signaling Pathways : The compound may interact with signaling pathways such as NF-κB and TLR4/MyD88 pathways, which are critical in inflammatory responses and cancer progression .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Inflammatory Response : A recent study highlighted that a structurally related purine derivative significantly inhibited nitric oxide production in LPS-induced macrophages. The compound reduced pro-inflammatory cytokines (IL-6, TNF-α) and disrupted TLR4/MyD88 interactions . This suggests that the target compound may also exhibit anti-inflammatory properties.
  • Cytotoxicity Assessment : In vitro studies demonstrated that related tetrahydrofuran nucleosides exhibited cytotoxic effects against various tumor cell lines. These findings support the hypothesis that the target compound could possess similar properties .

Data Table: Biological Activity Summary

Activity Observed Effects Reference
AntiviralNo significant activity at subtoxic levels
CytotoxicityInhibition of leukemia/prostate carcinoma
Anti-inflammatoryReduced NO production and cytokines
MechanismInhibition of TLR4/MyD88 pathway

Propriétés

IUPAC Name

(2R,3R,4R,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4/c1-16(24)12(23)10(6-22)25-15(16)21-8-19-11-13(17-7-18-14(11)21)20-9-4-2-3-5-9/h7-10,12,15,22-24H,2-6H2,1H3,(H,17,18,20)/t10-,12-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOLJUDYJILMMW-QTDMDRALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCC4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCC4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433207
Record name (2R,3R,4R,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205171-06-8
Record name N-Cyclopentyl-2′-C-methyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205171-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R,4R,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 2
Reactant of Route 2
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 3
Reactant of Route 3
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 4
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 5
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 6
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.